molecular formula C13H16N2O2 B8475385 (3-Prop-1-ynylpyridin-4-yl)carbamic acid tert-butyl ester CAS No. 211029-71-9

(3-Prop-1-ynylpyridin-4-yl)carbamic acid tert-butyl ester

Cat. No.: B8475385
CAS No.: 211029-71-9
M. Wt: 232.28 g/mol
InChI Key: DCTBMMMODOQZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Prop-1-ynylpyridin-4-yl)carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

211029-71-9

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl N-(3-prop-1-ynylpyridin-4-yl)carbamate

InChI

InChI=1S/C13H16N2O2/c1-5-6-10-9-14-8-7-11(10)15-12(16)17-13(2,3)4/h7-9H,1-4H3,(H,14,15,16)

InChI Key

DCTBMMMODOQZMY-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=C(C=CN=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propyne (6.3 mL, 124 mmol) was condensed in a pressure tube at −78° C. A solution of (3-iodopyridin-4-yl)carbamic acid tert-butyl ester (7.98 g, 24.9 mmol) in 15 mL of DMF, 60 mL of triethylamine, dichlorobis(triphenylphosphine)palladium (II) (877 mg, 1.25 mmol), and CuI (472 mg, 2.49 mmol) were added, and the tube was sealed and stirred at room temperature overnight. 200 mL of ethyl acetate and 100 mL of saturated aqueous ammonium chloride solution were added, the phases were separated and the aqueous layer was extracted with three 100 mL portions of ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. Chromatography on SiO2 (25% to 40% ethyl acetate in hexanes, gradient) afforded 5.65 g of (3-prop-1-ynylpyridin-4-yl)carbamic acid tert-butyl ester (98% yield).
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
7.98 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
877 mg
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
472 mg
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

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